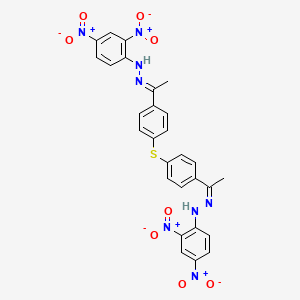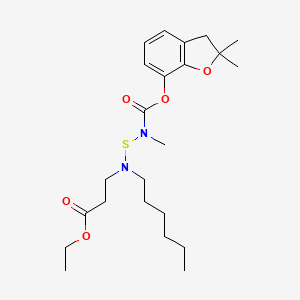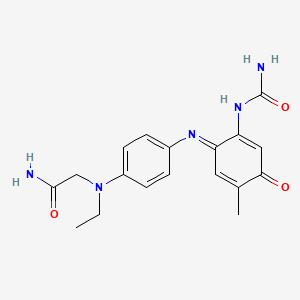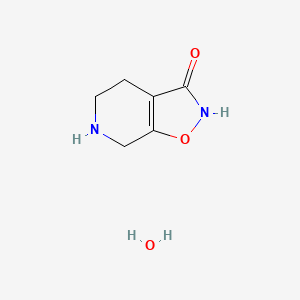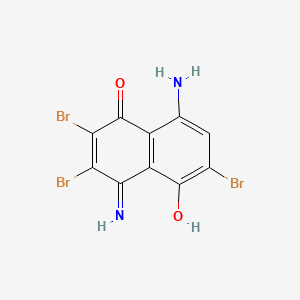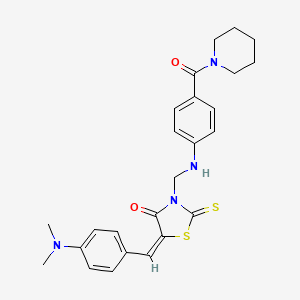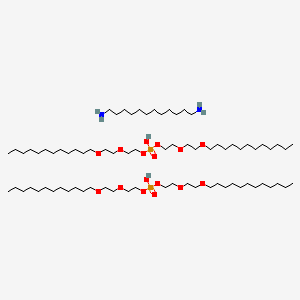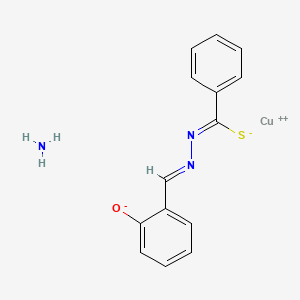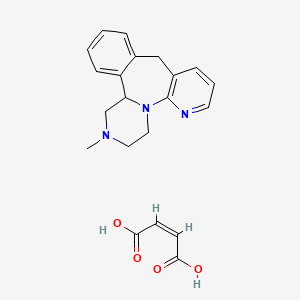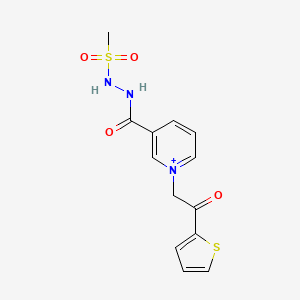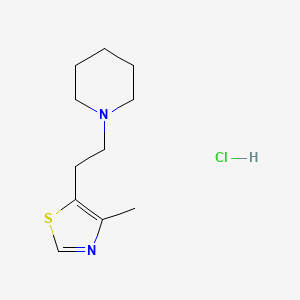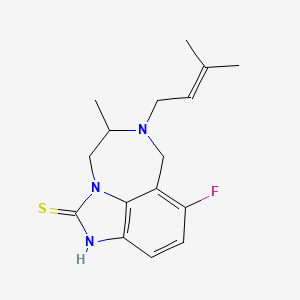
1,1,3-Propanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Propanetriol, commonly known as glycerol, is a colorless, odorless, viscous liquid with a sweet taste. It is derived from both natural and petrochemical feedstocks. Glycerol is highly soluble in water and alcohols, slightly soluble in many common solvents such as ether and dioxane, but insoluble in hydrocarbons . It is a versatile compound with numerous applications in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycerol can be synthesized through several methods. One common method involves the hydrolysis of fats and oils, which produces glycerol as a byproduct . Another method is the fermentation of sugars by certain bacteria, which can produce glycerol under specific conditions .
Industrial Production Methods: In industrial settings, glycerol is often produced as a byproduct of biodiesel production. The transesterification of triglycerides with methanol or ethanol yields glycerol and fatty acid esters . The crude glycerol obtained is then purified through processes such as ion exchange, vacuum distillation, and activated carbon adsorption .
Análisis De Reacciones Químicas
Types of Reactions: Glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Glycerol can be reduced to produce compounds like 1,3-propanediol using hydrogenation processes.
Substitution: Glycerol can undergo substitution reactions with acids to form esters, such as glycerol triacetate.
Major Products: The major products formed from these reactions include glyceric acid, tartronic acid, 1,3-propanediol, and glycerol triacetate .
Aplicaciones Científicas De Investigación
Glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent, reagent, and intermediate in various chemical reactions.
Medicine: It is used in pharmaceutical formulations as a humectant, solvent, and sweetening agent.
Industry: Glycerol is used in the production of cosmetics, toiletries, personal care products, and foodstuffs.
Mecanismo De Acción
Glycerol is often compared with other polyhydric alcohols such as ethylene glycol and propylene glycol:
Ethylene Glycol: Unlike glycerol, ethylene glycol is toxic and primarily used in antifreeze formulations.
Propylene Glycol: Propylene glycol is similar to glycerol in its physical properties but is less toxic and used as a solvent and moisturizing agent in foods and pharmaceuticals.
Uniqueness: Glycerol’s non-toxic nature, versatility, and wide range of applications make it unique among polyhydric alcohols .
Comparación Con Compuestos Similares
- Ethylene glycol
- Propylene glycol
Propiedades
Número CAS |
88497-15-8 |
|---|---|
Fórmula molecular |
C3H8O3 |
Peso molecular |
92.09 g/mol |
Nombre IUPAC |
propane-1,1,3-triol |
InChI |
InChI=1S/C3H8O3/c4-2-1-3(5)6/h3-6H,1-2H2 |
Clave InChI |
CSIGAEASXSGNKS-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


